molecular formula C10H14O B020204 2,3,5-Trimethylanisole CAS No. 20469-61-8

2,3,5-Trimethylanisole

Cat. No.: B020204
CAS No.: 20469-61-8
M. Wt: 150.22 g/mol
InChI Key: AWONIZVBKXHWJP-UHFFFAOYSA-N
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Description

2,3,5-Trimethylanisole is an organic compound with the molecular formula C10H14O. It is also known as 1-methoxy-2,3,5-trimethylbenzene. This compound is a derivative of anisole, where three methyl groups are substituted at the 2, 3, and 5 positions of the benzene ring. It is a colorless liquid with a characteristic aromatic odor.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,5-Trimethylanisole can be synthesized through the alkylation of toluene. The specific method generally involves the reaction of toluene and methanol using an acidic catalyst . The reaction conditions typically include:

    Catalyst: Acidic catalyst such as sulfuric acid or aluminum chloride.

    Temperature: Elevated temperatures around 100-150°C.

    Reaction Time: Several hours to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve yield.

    Purification: Distillation or recrystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trimethylanisole undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding phenols or quinones.

    Reduction: Reduction reactions can convert it to the corresponding methylated benzene derivatives.

    Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy group directs incoming electrophiles to the ortho and para positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 2,3,5-trimethylphenol or 2,3,5-trimethylquinone.

    Reduction: Formation of 2,3,5-trimethylbenzene.

    Substitution: Formation of halogenated derivatives like 2,3,5-trimethyl-4-bromoanisole.

Scientific Research Applications

2,3,5-Trimethylanisole has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,5-Trimethylanisole involves its interaction with molecular targets through its aromatic ring and methoxy group. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The pathways involved include:

    Aromatic Substitution: The methoxy group activates the benzene ring towards electrophilic substitution.

    Oxidation-Reduction: The compound can undergo redox reactions, altering its chemical structure and properties.

Comparison with Similar Compounds

2,3,5-Trimethylanisole can be compared with other methylated anisoles and related compounds:

    2,4,6-Trimethylanisole: Similar structure but different substitution pattern, leading to different reactivity and properties.

    Anisole: The parent compound without methyl substitutions, less sterically hindered and more reactive towards electrophilic substitution.

    2,3,5-Trimethylphenol: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different chemical behavior.

These comparisons highlight the unique properties of this compound, such as its specific substitution pattern and the presence of the methoxy group, which influence its reactivity and applications .

Properties

IUPAC Name

1-methoxy-2,3,5-trimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-7-5-8(2)9(3)10(6-7)11-4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWONIZVBKXHWJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90174441
Record name 2,3,5-Trimethylanisole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20469-61-8
Record name 1-Methoxy-2,3,5-trimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20469-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,5-Trimethylanisole
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,5-Trimethylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5-trimethylanisole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.842
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,3,5-TRIMETHYLANISOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4G1J78BTB
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Synthesis routes and methods

Procedure details

In 100 ml of DMSO were dissolved 10 g of 2,3,5-trimethylphenol and 10.4 ml of methyl iodide. Under ice-cooling, 5.6 g of 60% sodium hydride in oil was added, and the mixture was stirred at room temperature for 10 hours. After addition of water, the extraction with ether was carried out. The ether layer was washed with water and dried over anhydrous sodium sulfate. Removal of the solvent by distillation leaves the oily substance. Yield 12.9 g (quantitative)
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
10.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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